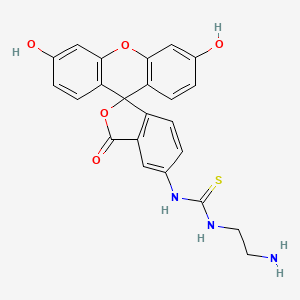

Fluorescein thiocarbamylethylenediamine

CAS No.: 75453-82-6

Cat. No.: VC1761467

Molecular Formula: C23H19N3O5S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75453-82-6 |

|---|---|

| Molecular Formula | C23H19N3O5S |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

| Standard InChI | InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) |

| Standard InChI Key | VWLAGVVQCMHHJW-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

| Canonical SMILES | C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Introduction

Chemical Identity and Structural Properties

Fluorescein thiocarbamylethylenediamine (CAS 75453-82-6) is a fluorescein derivative consisting of a thiocarbamyl-linked ethylenediamine moiety attached to the fluorescein core structure. This compound is also known by several synonyms including Fluorescein ethylenediamine, FEDA, 5-FITC ethylenediamine, and 5-FITC-C2-NH2 . Its chemical identity is defined by the following parameters:

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O5S |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

| Physical Appearance | Orange solid |

| Solubility | DMSO |

| Storage Conditions | Freeze (<-15°C), minimize light exposure |

The molecular structure features a fluorescein scaffold with a thiourea linkage connecting the ethylenediamine group at the 5-position. This arrangement provides a reactive primary amine terminus that can participate in various bioconjugation reactions while maintaining the fluorescent properties of the fluorescein core .

Spectral Characteristics

Fluorescein thiocarbamylethylenediamine exhibits the characteristic fluorescence properties that make it valuable for biological imaging and detection applications. The spectral properties are summarized below:

| Property | Value |

|---|---|

| Excitation Wavelength | 491 nm |

| Emission Wavelength | 516 nm |

| Fluorescence Color | Green |

Synthesis Methodology

The synthesis of fluorescein thiocarbamylethylenediamine typically follows a straightforward reaction pathway involving fluorescein derivatives and ethylenediamine. The most common synthetic approach utilizes fluorescein isothiocyanate (FITC) as the starting material.

Synthetic Route

The general synthesis procedure involves the reaction of FITC with ethylenediamine in a suitable solvent system. This reaction proceeds through the nucleophilic attack of the primary amine of ethylenediamine on the isothiocyanate carbon of FITC, resulting in the formation of a thiourea linkage.

A typical synthetic procedure includes:

-

Dissolving FITC in methanol or another suitable solvent

-

Adding excess ethylenediamine to promote mono-substitution

-

Incubating the reaction mixture at room temperature

-

Purifying the product using techniques such as thin-layer chromatography (TLC)

The reaction mixture is typically developed using a solvent system such as methanol/trichloromethane (1:6, v/v), with the product showing characteristic retardation factor (Rf) values around 0.70 .

Applications in Bioconjugation Chemistry

Fluorescein thiocarbamylethylenediamine serves as an excellent building block for developing fluorescent bioconjugates due to its reactive terminal amine group and the retention of fluorescein's fluorescent properties.

Biomolecule Labeling

The compound is particularly valuable for labeling various biomolecules:

-

Peptide and Protein Labeling: The terminal amine can react with carboxylic acid groups in peptides and proteins through carbodiimide activation chemistry, enabling their visualization in various assays .

-

Small Molecule Conjugation: It has been used for labeling small biomolecules containing carboxy groups, creating fluorescent derivatives for tracking and quantification .

-

Carbohydrate Labeling: The compound can be used for labeling carbohydrates or glycoproteins via reductive amination, providing a means to study glycobiology through fluorescence techniques .

Advantages in Bioconjugation

The ethylenediamine spacer provides several advantages in bioconjugation applications:

-

Reduced steric hindrance during coupling reactions

-

Increased flexibility of the resulting conjugate

-

Potential preservation of the biological activity of labeled molecules

-

Maintenance of fluorescent properties after conjugation

Applications in Analytical Methods

Fluorescence Polarization Immunoassays

One of the most significant applications of fluorescein thiocarbamylethylenediamine is in fluorescence polarization immunoassay (FPIA) techniques, where it is often referred to as EDF (ethylenediamine fluorescein) in scientific literature . FPIA is a homogeneous immunoassay technique that relies on the changes in polarization of fluorescent light when fluorescently labeled molecules bind to antibodies.

The compound has been extensively used to develop tracers for detecting various analytes:

| Analyte | Matrix | Detection System | Reference |

|---|---|---|---|

| Dinitrocarbanilide (DNC) | Chicken tissue | FPIA with mAbs | |

| Ochratoxin A (OTA) | Grain samples | FPIA | |

| Zearalenone (ZEN) | Grain samples | FPIA |

Research has demonstrated that tracers based on fluorescein thiocarbamylethylenediamine can provide high sensitivity in FPIA methods. For example, in a study focusing on DNC detection, the FPIA developed using fluorescein thiocarbamylethylenediamine-based tracers achieved a limit of detection (LOD) of 5.7 ng/mL in buffer and satisfactory recoveries ranging from 74.2% to 85.8% in spiked chicken homogenates .

Tracer Development and Optimization

The effectiveness of fluorescein thiocarbamylethylenediamine in analytical applications depends significantly on the specific binding characteristics between the tracer and the antibody. Studies have shown that both the hapten structure and the bridge length between the hapten and the fluorescein can markedly influence antibody recognition .

In one comprehensive study, researchers synthesized and evaluated 25 different fluorescein-labeled tracers for DNC detection, including several based on fluorescein thiocarbamylethylenediamine. The tracers were characterized by measuring the change in millipolarization (δmP) values when bound to specific monoclonal antibodies. Higher δmP values (>50 mP) indicated successful tracer conjugation and significant immunochemical activity .

Comparison with Related Fluorescent Compounds

Fluorescein thiocarbamylethylenediamine belongs to a family of fluorescein derivatives used for similar applications. Understanding its relationship to these compounds helps in selecting the appropriate reagent for specific applications.

Research has shown that in some FPIA applications, fluorescein thiocarbamylethylenediamine (EDF) and aminomethyl fluorescein (AMF) provide optimal sensitivity for certain analytes like zearalenone and ochratoxin A . The optimal choice of fluorescent tag depends on the specific target analyte and antibody characteristics.

A comparative study of these different fluorescein derivatives for ochratoxin A detection revealed that using AMF as a tag resulted in somewhat higher sensitivity than with EDF, potentially due to differences in spacer length and flexibility affecting antibody-tracer interactions .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Freeze (<-15°C) |

| Light Exposure | Minimize to prevent photobleaching |

| Shelf Life | 12 months when properly stored |

| Solvent for Stock Solutions | DMSO |

When handling the compound for experimental procedures, it is recommended to work under reduced lighting conditions and prepare fresh solutions when possible to ensure optimal performance in bioconjugation and analytical applications .

Current Research Directions

Current research involving fluorescein thiocarbamylethylenediamine focuses on expanding its applications in several areas:

Improved Analytical Methods

Researchers continue to develop and optimize analytical methods using fluorescein thiocarbamylethylenediamine-based tracers for detecting various compounds of interest, particularly in food safety applications. These developments aim to improve sensitivity, specificity, and sample throughput while reducing analysis time .

Novel Bioconjugates

The development of novel bioconjugates using fluorescein thiocarbamylethylenediamine as a fluorescent tag remains an active area of research. These efforts focus on creating new tools for studying biological processes, developing diagnostic methods, and enabling advanced imaging techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume